molecular formula C17H22N4O B4881429 1-(4-{4-[(4-methyl-1H-imidazol-5-yl)methyl]-1-piperazinyl}phenyl)ethanone

1-(4-{4-[(4-methyl-1H-imidazol-5-yl)methyl]-1-piperazinyl}phenyl)ethanone

Cat. No. B4881429
M. Wt: 298.4 g/mol
InChI Key: CJAVKPOTNULGEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-{4-[(4-methyl-1H-imidazol-5-yl)methyl]-1-piperazinyl}phenyl)ethanone, also known as MPEP, is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1998 by a group of researchers at Merck & Co. Inc. as part of their effort to develop a new class of drugs for the treatment of central nervous system disorders. Since then, MPEP has been extensively studied for its potential therapeutic applications and as a tool for investigating the role of mGluR5 in various physiological and pathological processes.

Mechanism of Action

1-(4-{4-[(4-methyl-1H-imidazol-5-yl)methyl]-1-piperazinyl}phenyl)ethanone acts as a selective antagonist for mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The activation of mGluR5 leads to the activation of various intracellular signaling pathways that modulate synaptic plasticity and neuronal excitability. 1-(4-{4-[(4-methyl-1H-imidazol-5-yl)methyl]-1-piperazinyl}phenyl)ethanone binds to the allosteric site of mGluR5 and prevents its activation by glutamate, thereby reducing the downstream signaling cascades.
Biochemical and Physiological Effects
1-(4-{4-[(4-methyl-1H-imidazol-5-yl)methyl]-1-piperazinyl}phenyl)ethanone has been shown to modulate various biochemical and physiological processes in the central nervous system. It has been shown to reduce the release of glutamate and other neurotransmitters, modulate the activity of ion channels and receptors, and regulate the expression of various genes. 1-(4-{4-[(4-methyl-1H-imidazol-5-yl)methyl]-1-piperazinyl}phenyl)ethanone has also been shown to modulate the activity of glial cells, which play a crucial role in maintaining the homeostasis of the central nervous system.

Advantages and Limitations for Lab Experiments

1-(4-{4-[(4-methyl-1H-imidazol-5-yl)methyl]-1-piperazinyl}phenyl)ethanone has several advantages as a research tool. It is highly selective for mGluR5 and does not interact with other glutamate receptors. It has a long half-life and can be administered orally or intraperitoneally. 1-(4-{4-[(4-methyl-1H-imidazol-5-yl)methyl]-1-piperazinyl}phenyl)ethanone has also been shown to be safe and well-tolerated in animal studies. However, 1-(4-{4-[(4-methyl-1H-imidazol-5-yl)methyl]-1-piperazinyl}phenyl)ethanone has some limitations as a research tool. It is not suitable for studying the role of mGluR5 in peripheral tissues, as it does not cross the blood-brain barrier. 1-(4-{4-[(4-methyl-1H-imidazol-5-yl)methyl]-1-piperazinyl}phenyl)ethanone also has some off-target effects, which may complicate the interpretation of experimental results.

Future Directions

1-(4-{4-[(4-methyl-1H-imidazol-5-yl)methyl]-1-piperazinyl}phenyl)ethanone has several potential therapeutic applications, particularly in the treatment of neurodevelopmental disorders and addiction. Future research should focus on developing more selective and potent mGluR5 antagonists that can cross the blood-brain barrier and have fewer off-target effects. The role of mGluR5 in various physiological and pathological processes should also be further investigated using animal models and human studies. Finally, the development of new imaging techniques that can visualize the expression and activity of mGluR5 in vivo will be crucial for understanding its role in the central nervous system.

Scientific Research Applications

1-(4-{4-[(4-methyl-1H-imidazol-5-yl)methyl]-1-piperazinyl}phenyl)ethanone has been extensively used as a research tool to study the role of mGluR5 in various physiological and pathological processes. It has been shown to modulate synaptic plasticity, learning and memory, anxiety, depression, addiction, and pain perception. 1-(4-{4-[(4-methyl-1H-imidazol-5-yl)methyl]-1-piperazinyl}phenyl)ethanone has also been used to investigate the involvement of mGluR5 in the pathophysiology of neurodevelopmental disorders such as Fragile X syndrome and autism spectrum disorders.

properties

IUPAC Name

1-[4-[4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-13-17(19-12-18-13)11-20-7-9-21(10-8-20)16-5-3-15(4-6-16)14(2)22/h3-6,12H,7-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAVKPOTNULGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazin-1-yl]phenyl]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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